molecular formula C20H19N3OS B11091689 2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine

2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine

Cat. No.: B11091689
M. Wt: 349.5 g/mol
InChI Key: VHYTYUCIBIBHDG-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine typically involves multi-step organic reactions. One common method involves the use of a modified Strecker reaction, which is a multi-component reaction that combines an aldehyde, an amine, and a cyanide source to form an α-amino nitrile . This reaction is often carried out in the presence of a catalyst, such as silica-supported sulfuric acid, and under mild conditions, such as room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol or an amine.

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activity, including its ability to interact with specific enzymes and receptors. This makes it a candidate for drug development and other biomedical applications.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to inhibit certain enzymes or modulate specific biological pathways. This could lead to the development of new treatments for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as improved conductivity or enhanced stability.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a specific biological pathway . Alternatively, the compound may interact with a receptor, triggering a cascade of cellular events that result in a specific biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine apart from these similar compounds is its unique combination of functional groups and ring systems. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C20H19N3OS

Molecular Weight

349.5 g/mol

IUPAC Name

(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C20H19N3OS/c21-17-15-10-13-6-3-7-16(13)22-19(15)25-18(17)20(24)23-9-8-12-4-1-2-5-14(12)11-23/h1-2,4-5,10H,3,6-9,11,21H2

InChI Key

VHYTYUCIBIBHDG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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